[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: is a chemical compound that features a fluorophenyl group attached to a pyrrolidinone ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate or carbamate under controlled conditions. One common method includes the use of sodium cyanate and 4-fluoroaniline, which react to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted urea derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: can be compared with other similar compounds such as:
[1-(4-Fluorophenyl)urea]: Lacks the pyrrolidinone ring, resulting in different chemical and biological properties.
[5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]: Contains a pyrazole ring instead of a pyrrolidinone ring, leading to distinct pharmacological activities.
[4-Fluorophenylurea]: Similar structure but without the oxopyrrolidinone moiety, affecting its reactivity and applications.
The uniqueness of This compound lies in its combination of the fluorophenyl group with the pyrrolidinone and urea moieties, which imparts specific chemical reactivity and biological activity that are not observed in other related compounds.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBPPVHJSTXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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